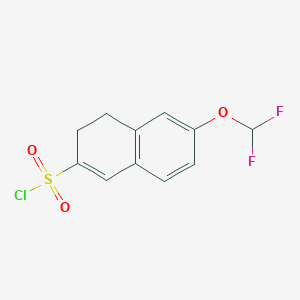

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and reactivity. This compound features a difluoromethoxy group, which imparts significant electronegativity and lipophilicity, making it a valuable building block in organic synthesis and pharmaceutical development.

準備方法

The synthesis of 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride typically involves the introduction of the difluoromethoxy group onto a naphthalene backbone, followed by sulfonylation. One common synthetic route includes the reaction of 3,4-dihydronaphthalene with difluoromethyl ether in the presence of a suitable catalyst to form the difluoromethoxy derivative. This intermediate is then treated with chlorosulfonic acid to yield the final sulfonyl chloride product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

化学反応の分析

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The difluoromethoxy group can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, expanding its utility in complex molecule synthesis.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner used .

科学的研究の応用

Synthesis and Derivatives

The synthesis of 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride typically involves the reaction of appropriate sulfonyl chlorides with naphthalene derivatives. This compound can serve as a versatile intermediate for creating various derivatives with enhanced biological properties. For example, it can be used to synthesize sulfonamide derivatives that exhibit significant activity against enzymes such as α-amylase and α-glucosidase, which are critical targets in the treatment of diabetes .

Antidiabetic Potential

Recent studies have highlighted the potential of sulfonamide derivatives synthesized from this compound as antidiabetic agents. These derivatives have shown promising inhibitory effects on α-amylase and α-glucosidase with IC₅₀ values indicating substantial potency compared to standard drugs like Acarbose . The ability to modulate glucose metabolism through PPAR-γ activation further enhances their therapeutic profile.

Antimicrobial Properties

The compound and its derivatives have also been investigated for antimicrobial properties. Research indicates that certain sulfonamide derivatives exhibit significant antibacterial activity against resistant strains of bacteria, suggesting their potential as alternatives to conventional antibiotics . The structure-activity relationship (SAR) studies reveal that modifications to the sulfonamide group can lead to enhanced efficacy against specific bacterial targets.

Therapeutic Applications

The therapeutic applications of this compound extend beyond diabetes management:

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Effects: Compounds derived from this sulfonyl chloride have been evaluated for their anti-inflammatory properties, demonstrating efficacy comparable to established anti-inflammatory agents like dexamethasone .

Case Study 1: Antidiabetic Derivatives

A study synthesized several derivatives from this compound and tested them for antidiabetic activity. The most effective derivatives exhibited IC₅₀ values significantly lower than those of conventional treatments, indicating their potential as novel therapeutic agents in diabetes management .

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| Derivative 1 | 1.76 ± 0.01 | α-amylase |

| Derivative 2 | 1.08 ± 0.02 | α-glucosidase |

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of compounds derived from this sulfonyl chloride revealed that certain derivatives had minimum inhibitory concentrations (MIC) effective against Gram-positive and Gram-negative bacteria. One derivative showed an MIC of 50 µg/mL against E. coli, indicating strong antibacterial activity .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 50 | E. coli |

| Derivative B | 100 | B. subtilis |

作用機序

The mechanism by which 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their chemical and biological properties . This reactivity is exploited in various applications, from drug development to material science .

類似化合物との比較

Similar compounds to 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride include other sulfonyl chlorides and difluoromethoxy derivatives. For example:

Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing properties and use in trifluoromethylation reactions.

Difluoromethoxylated Ketones: Used as building blocks in the synthesis of nitrogen-containing heterocycles.

What sets this compound apart is its unique combination of the difluoromethoxy group and the naphthalene backbone, which imparts distinct reactivity and stability characteristics .

生物活性

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C11H9ClF2O3S and a molecular weight of approximately 294.7 g/mol. This compound is characterized by its sulfonyl chloride functional group attached to a naphthalene derivative, which provides unique reactivity and potential biological activity. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmaceutical development.

- Molecular Formula : C11H9ClF2O3S

- Molecular Weight : 294.7 g/mol

- CAS Number : 1235439-11-8

- Structure : The compound features a difluoromethoxy group, enhancing its lipophilicity and potentially influencing pharmacokinetics.

Potential Biological Activities:

- Antimicrobial Activity : Similar compounds have shown antibacterial properties by inhibiting bacterial enzymes like dihydropteroate synthase (DHPS), which is vital for folic acid synthesis in bacteria .

- Anticancer Properties : Compounds with sulfonamide and sulfonyl functionalities have been explored for their anticancer activities through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways .

- Anti-inflammatory Effects : The modification of biomolecules by sulfonyl chlorides can lead to anti-inflammatory effects, making them candidates for therapeutic applications in inflammation-related diseases.

Case Studies and Related Compounds

Research into related compounds provides insight into the potential activity of this compound:

| Compound Name | Biological Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1A: N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | Active against Brevibacterium linens | 100 µg/mL |

| 1B: 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | Effective against E. coli, Bacillus subtilis, Brevibacterium linens | MICs of 100, 250, and 150 µg/mL respectively |

| 1C: Novel sulfonamide derivative | Maximum activity against E. coli, Bacillus licheniformis, Brevibacterium linens | MICs of 50, 100, and 150 µg/mL respectively |

These studies indicate that derivatives with similar structures can exhibit significant antimicrobial activity, suggesting that this compound may also possess such properties.

The mechanism of action for compounds like this compound likely involves:

- Enzyme Inhibition : By acting as a substrate or inhibitor for specific enzymes involved in critical metabolic pathways.

- Protein Modification : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to modifications that alter protein function and cellular signaling.

特性

IUPAC Name |

6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF2O3S/c12-18(15,16)10-4-2-7-5-9(17-11(13)14)3-1-8(7)6-10/h1,3,5-6,11H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXQPJMLOWBCTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC(F)F)C=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。